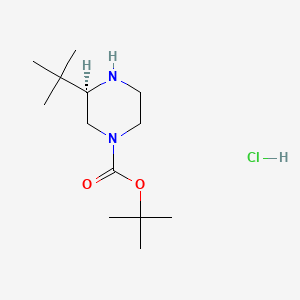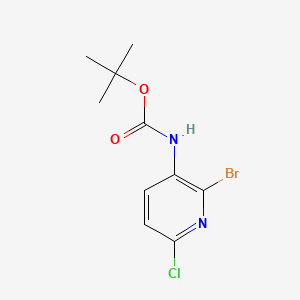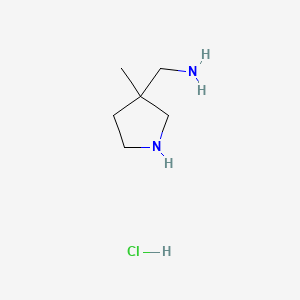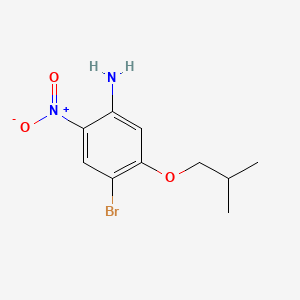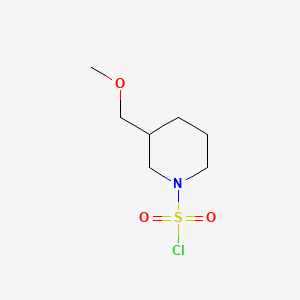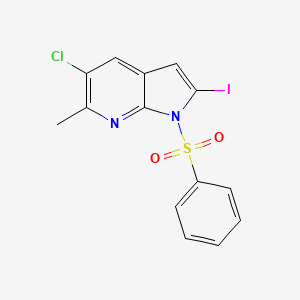
1-(Phenylsulphonyl)-5-chloro-2-iodo-6-methyl-7-azaindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylsulphonyl)-5-chloro-2-iodo-6-methyl-7-azaindole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of 7-azaindole and has a unique chemical structure that makes it an interesting subject of study.
Mécanisme D'action
The mechanism of action of 1-(Phenylsulphonyl)-5-chloro-2-iodo-6-methyl-7-azaindole involves the inhibition of CDK2 and CDK7 enzymes. These enzymes are involved in the regulation of the cell cycle, and their inhibition leads to cell cycle arrest and ultimately cell death. The compound achieves this by binding to the active site of the enzyme, thereby preventing its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Phenylsulphonyl)-5-chloro-2-iodo-6-methyl-7-azaindole have been studied extensively. It has been shown to exhibit potent anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to induce apoptosis, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(Phenylsulphonyl)-5-chloro-2-iodo-6-methyl-7-azaindole is its potent inhibitory activity against CDK2 and CDK7 enzymes, which makes it a promising candidate for the development of anticancer drugs. However, its limitations include its low solubility in water, which makes it difficult to administer in vivo. It also exhibits some toxicity towards normal cells, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for the study of 1-(Phenylsulphonyl)-5-chloro-2-iodo-6-methyl-7-azaindole. One possible direction is the development of more potent derivatives of the compound that exhibit higher selectivity towards cancer cells and lower toxicity towards normal cells. Another direction is the study of the mechanism of action of the compound in more detail, which may lead to the identification of new targets for cancer therapy. Additionally, the compound may be studied for its potential applications in other fields such as neurology and immunology.
Méthodes De Synthèse
The synthesis of 1-(Phenylsulphonyl)-5-chloro-2-iodo-6-methyl-7-azaindole involves the reaction of 5-chloro-2-iodo-6-methyl-7-azaindole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure 1-(Phenylsulphonyl)-5-chloro-2-iodo-6-methyl-7-azaindole.
Applications De Recherche Scientifique
1-(Phenylsulphonyl)-5-chloro-2-iodo-6-methyl-7-azaindole has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against certain enzymes such as CDK2 and CDK7, which are involved in cell cycle regulation. This makes it a promising candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-5-chloro-2-iodo-6-methylpyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O2S/c1-9-12(15)7-10-8-13(16)18(14(10)17-9)21(19,20)11-5-3-2-4-6-11/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIOKFIHZFWDDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(N(C2=N1)S(=O)(=O)C3=CC=CC=C3)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,6R)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B566805.png)



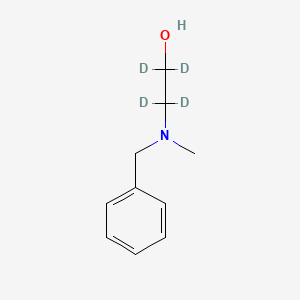
![5H-Pyrido[2,3-b]azepine, 2-chloro-6,7,8,9-tetrahydro](/img/structure/B566815.png)
